Molecular Structure Analysis and Synthetic Utility of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile
Molecular Structure Analysis and Synthetic Utility of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile
Introduction & Molecular Architecture
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile (CAS: 1806984-14-4) is a highly functionalized, electron-deficient heterocyclic building block[1]. Its architecture features a central pyridine core decorated with three orthogonal reactive sites: a C2-bromine atom, a C3-acetonitrile group, and a C5-hydroxyl group. This specific structural arrangement provides a versatile platform for divergent synthesis in medicinal chemistry, particularly in the development of kinase inhibitors, targeted therapeutics, and novel heterocyclic scaffolds[2].
Understanding the stereoelectronic properties of this molecule is critical for predicting its behavior in complex synthetic workflows and avoiding detrimental side reactions during late-stage functionalization.
Stereoelectronic Profile and Reactivity Mapping
The chemical behavior of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is dictated by the push-pull dynamics of its substituents:
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C2-Bromine (Electrophilic Hub): The electronegative pyridine nitrogen withdraws electron density via induction and resonance, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This makes the adjacent C2-carbon highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating Suzuki, Stille, and Negishi cross-coupling reactions[3].
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C3-Acetonitrile (Nucleophilic/Electrophilic Handle): The methylene protons ( α to the nitrile) are highly acidic due to the combined electron-withdrawing effects of the cyano group and the pyridine ring. This enables α -cyanation, alkylation, and carbonylation reactions, allowing the construction of complex architectures like tetrahydroisoquinolines[4].
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C5-Hydroxyl (Electron Donor & Anchor): The hydroxyl group acts as a resonance electron donor, partially mitigating the electron deficiency of the pyridine core. Notably, under mild radical conjugate addition or cross-coupling conditions, the phenol-like -OH group often does not require protecting group chemistry, which streamlines synthetic workflows[5].
Orthogonal functionalization pathways of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile.
Physicochemical and Spectroscopic Data
To ensure rigorous validation during synthesis and isolation, the following tables summarize the core physicochemical properties and expected spectroscopic signatures of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Molecular Formula | C 7 H 5 BrN 2 O | Defines stoichiometry for equivalents calculation. |
| Molecular Weight | 213.03 g/mol | Standard mass for yield determination. |
| H-Bond Donors | 1 (-OH) | Influences solubility and active-site binding. |
| H-Bond Acceptors | 3 (N, N, O) | High potential for polar interactions. |
| Topological Polar Surface Area | 56.1 Ų | Favorable for moderate membrane permeability. |
Table 2: Expected Spectroscopic Signatures
| Analytical Method | Key Signals / Peaks | Assignment / Causality |
| 1 H NMR (DMSO- d6 ) | ~10.5 ppm (s, 1H) | C5-OH (Highly deshielded, exchanges with D 2 O). |
| ~8.0 ppm (d, 1H), ~7.4 ppm (d, 1H) | Pyridine aromatic protons (meta-coupling). | |
| ~4.1 ppm (s, 2H) | C3-CH 2 CN (Deshielded by adjacent ring and nitrile). | |
| 13 C NMR (DMSO- d6 ) | ~117 ppm | Nitrile carbon (-C ≡ N). |
| ~132 ppm | C2-Br (Halogen-bearing carbon). | |
| FT-IR | ~3100-3300 cm −1 (broad) | O-H stretch (Hydrogen bonding). |
| ~2250 cm −1 (sharp) | C ≡ N stretch (Diagnostic for intact nitrile). |
Standardized Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling
As a self-validating system, the following protocol details the chemoselective cross-coupling of the C2-bromine with an arylboronic acid, leaving the C3-nitrile and C5-hydroxyl groups intact.
Step-by-step workflow for chemoselective Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
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Reagent Assembly : In an oven-dried Schlenk flask, combine 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl 2 (0.05 equiv).
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Causality: Pd(dppf)Cl 2 is selected because its bidentate ligand (dppf) provides a wide bite angle, accelerating reductive elimination and minimizing the risk of competitive β -hydride elimination or unintended nitrile coordination.
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Base Addition : Add anhydrous K 3 PO 4 (2.0 equiv).
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Causality: K 3 PO 4 is a mild, non-nucleophilic base. It is strong enough to form the reactive boronate complex necessary for transmetalation, but mild enough to prevent the base-catalyzed hydrolysis of the C3-acetonitrile group into an amide or carboxylic acid.
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Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
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Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the active Pd(0) catalytic species.
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Reaction Execution : Heat the mixture to 80°C for 12 hours under an Argon atmosphere. Monitor completion via TLC (Hexanes:EtOAc 1:1), utilizing UV visualization and iodine staining to confirm the consumption of the starting material.
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Quench and pH Adjustment (Critical Step) : Cool the reaction to room temperature. Dilute with water and carefully adjust the aqueous layer to pH ~6 using 1M HCl.
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Causality: The C5-hydroxyl group has a pKa of approximately 8.5. In the alkaline reaction mixture, the product exists as a water-soluble phenolate salt. Adjusting the pH to 6 protonates the oxygen, ensuring the target biaryl product partitions effectively into the organic extraction solvent.
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Extraction and Purification : Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the functionalized biaryl derivative.
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